molecular formula C12H14Cl2O B070880 6-Chloro-1-(4-chlorophenyl)-1-oxohexane CAS No. 188851-40-3

6-Chloro-1-(4-chlorophenyl)-1-oxohexane

Cat. No.: B070880
CAS No.: 188851-40-3
M. Wt: 245.14 g/mol
InChI Key: IENOQTJUTYTSEZ-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-chlorophenyl)-1-oxohexane is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane typically involves the chlorination of 1-(4-chlorophenyl)-1-hexanone. This process can be carried out using various chlorinating agents under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-chlorophenyl)-1-oxohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as hydroxyl or amino groups, into the molecular structure .

Scientific Research Applications

6-Chloro-1-(4-chlorophenyl)-1-oxohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dual chlorination enhances its ability to participate in various chemical reactions and increases its utility in synthetic chemistry and industrial processes .

Properties

IUPAC Name

6-chloro-1-(4-chlorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOQTJUTYTSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622008
Record name 6-Chloro-1-(4-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188851-40-3
Record name 6-Chloro-1-(4-chlorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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